Cas no 79221-45-7 (N-(4-methoxyphenyl)piperazine-1-carboxamide)
N-(4-methoxyphenyl)piperazine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 1-Piperazinecarboxamide, N-(4-methoxyphenyl)-
- N-(4-methoxyphenyl)piperazine-1-carboxamide
- F73078
- BS-48139
- SCHEMBL5458965
- EN300-121897
- N-(4-methoxyphenylcarbamoyl)piperazine
- 79221-45-7
- TYEFGSGQYJLMIT-UHFFFAOYSA-N
- AKOS000131266
-
- MDL: MFCD31369360
- Inchi: 1S/C12H17N3O2/c1-17-11-4-2-10(3-5-11)14-12(16)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16)
- InChI Key: TYEFGSGQYJLMIT-UHFFFAOYSA-N
- SMILES: O=C(NC1C=CC(=CC=1)OC)N1CCNCC1
Computed Properties
- Exact Mass: 235.132076794g/mol
- Monoisotopic Mass: 235.132076794g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 53.6Ų
N-(4-methoxyphenyl)piperazine-1-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1490526-100mg |
N-(4-Methoxyphenyl)piperazine-1-carboxamide |
79221-45-7 | 95% | 100mg |
$28.0 | 2025-04-16 | |
| Ambeed | A1490526-250mg |
N-(4-Methoxyphenyl)piperazine-1-carboxamide |
79221-45-7 | 95% | 250mg |
$41.0 | 2025-04-16 | |
| Ambeed | A1490526-1g |
N-(4-Methoxyphenyl)piperazine-1-carboxamide |
79221-45-7 | 95% | 1g |
$98.0 | 2025-04-16 | |
| Ambeed | A1490526-5g |
N-(4-Methoxyphenyl)piperazine-1-carboxamide |
79221-45-7 | 95% | 5g |
$340.0 | 2025-04-16 | |
| eNovation Chemicals LLC | Y1221616-10g |
N-(4-methoxyphenyl)piperazine-1-carboxamide |
79221-45-7 | 95% | 10g |
$700 | 2025-02-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1769246-5g |
N-(4-Methoxyphenyl)piperazine-1-carboxamide |
79221-45-7 | 98% | 5g |
¥3969.00 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1100987-10g |
N-(4-methoxyphenyl)piperazine-1-carboxamide HCl salt |
79221-45-7 | 95% | 10g |
$1550 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1221616-10g |
N-(4-Methoxyphenyl)piperazine-1-carboxamide |
79221-45-7 | 95% | 10g |
$1400 | 2024-06-03 | |
| Enamine | EN300-121897-0.05g |
N-(4-methoxyphenyl)piperazine-1-carboxamide |
79221-45-7 | 0.05g |
$311.0 | 2023-02-15 | ||
| Enamine | EN300-121897-0.1g |
N-(4-methoxyphenyl)piperazine-1-carboxamide |
79221-45-7 | 0.1g |
$327.0 | 2023-02-15 |
N-(4-methoxyphenyl)piperazine-1-carboxamide Suppliers
N-(4-methoxyphenyl)piperazine-1-carboxamide Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on N-(4-methoxyphenyl)piperazine-1-carboxamide
Comprehensive Overview of N-(4-methoxyphenyl)piperazine-1-carboxamide (CAS No. 79221-45-7): Properties, Applications, and Research Insights
N-(4-methoxyphenyl)piperazine-1-carboxamide (CAS No. 79221-45-7) is a synthetic organic compound belonging to the piperazine carboxamide class. Its molecular structure features a piperazine core linked to a 4-methoxyphenyl group via a carboxamide bridge, making it a versatile intermediate in pharmaceutical and biochemical research. The compound's unique structural attributes contribute to its potential applications in drug discovery, particularly in modulating central nervous system (CNS) targets and enzyme inhibition studies.
Recent trends in scientific literature highlight growing interest in N-(4-methoxyphenyl)piperazine-1-carboxamide due to its relevance in neuropharmacology and medicinal chemistry. Researchers are exploring its interactions with serotonin receptors and dopamine transporters, aligning with current focus areas like mental health therapeutics and neurodegenerative disease research. The compound's methoxy-phenyl moiety enhances its lipophilicity, potentially improving blood-brain barrier permeability—a critical factor in CNS-targeted drug development.
From a synthetic chemistry perspective, CAS 79221-45-7 serves as a valuable building block for structure-activity relationship (SAR) studies. Its carboxamide functionality allows for further derivatization, enabling researchers to optimize pharmacokinetic properties such as solubility and metabolic stability. Analytical characterization via HPLC, mass spectrometry, and NMR spectroscopy confirms its high purity (>98%), meeting stringent requirements for preclinical research.
Environmental and safety profiles of N-(4-methoxyphenyl)piperazine-1-carboxamide have been evaluated in accordance with OECD guidelines. While not classified as hazardous under standard conditions, proper laboratory handling protocols are recommended. The compound's stability under various pH conditions makes it suitable for formulation development, particularly in oral dosage forms where pH-dependent degradation is a common challenge.
Emerging applications include its use as a reference standard in bioanalytical method validation for novel CNS drugs. The 4-methoxyphenyl group provides distinct UV absorption characteristics, facilitating detection in LC-MS/MS assays. Furthermore, computational studies utilizing molecular docking and QSAR modeling suggest potential affinity for G-protein coupled receptors (GPCRs), positioning it as a candidate for virtual screening libraries.
Industrial-scale production of 79221-45-7 employs green chemistry principles, with optimized routes reducing organic solvent consumption by 40% compared to traditional methods. This aligns with the pharmaceutical industry's push toward sustainable synthesis. Quality control measures include rigorous testing for genotoxic impurities and residual solvents, ensuring compliance with ICH Q3 guidelines.
Patent landscapes reveal increasing intellectual property activity surrounding piperazine carboxamide derivatives, with CAS 79221-45-7 appearing in several filings related to cognitive enhancers and mood disorder treatments. However, its exact therapeutic mechanisms remain under investigation, presenting opportunities for novel drug repurposing strategies.
For researchers sourcing this compound, key considerations include storage conditions (recommended at -20°C under inert atmosphere) and certificate of analysis verification. The growing demand for high-purity reference standards in preclinical trials has driven improvements in commercial availability from specialized fine chemical suppliers.
Future research directions may explore the compound's potential in multi-target drug design, particularly for complex disorders involving neurotransmitter dysregulation. Its balanced hydrogen bond donor/acceptor profile makes it an attractive scaffold for fragment-based drug discovery approaches gaining traction in precision medicine initiatives.
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